molecular formula C15H24N2O B2593203 N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide CAS No. 1396685-52-1

N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide

Cat. No. B2593203
CAS RN: 1396685-52-1
M. Wt: 248.37
InChI Key: UFORIUNOBGFYRQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide” is C15H24N2O, and its molecular weight is 248.37.


Chemical Reactions Analysis

While there isn’t specific information available on the chemical reactions of “N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide”, related compounds have been studied. For instance, the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones .

Scientific Research Applications

Synthesis and Characterization

N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide and related compounds have been synthesized and characterized in the context of expanding the chemical space of research chemicals and investigating their properties. McLaughlin et al. (2016) discuss the identification and analytical characterization of a related compound, highlighting the importance of correct identification for research chemicals and their potential pharmacological activities (McLaughlin et al., 2016).

Ionic Liquids and Green Chemistry

The azepane moiety, a seven-member alicyclic secondary amine, has been utilized in synthesizing a new family of room temperature ionic liquids. These ionic liquids are of interest due to their potential to mitigate disposal issues associated with azepane production in the polyamide industry, highlighting an application in green chemistry (Belhocine et al., 2011).

Heteroatom Functionalization

Research into the strain-release heteroatom functionalization of small molecules, including cyclobutanes and azetidines, demonstrates the potential of N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide in drug discovery and development. Such methodologies allow for the installation of strained ring systems at any stage of compound synthesis, which is crucial for medicinal chemistry (Lopchuk et al., 2017).

Photochemical Reactivity

The photochemical reactivity of N-acyl derivatives of azepines and their application in synthesizing complex cyclic structures through unsensitized and sensitized irradiation processes has been explored. This work contributes to our understanding of the photochemical pathways and potential applications of azepine derivatives in synthesizing novel chemical entities (Kricka et al., 1974).

properties

IUPAC Name

N-[4-(azepan-1-yl)but-2-ynyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c18-15(14-8-7-9-14)16-10-3-6-13-17-11-4-1-2-5-12-17/h14H,1-2,4-5,7-13H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFORIUNOBGFYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC#CCNC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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